tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate: is a chemical compound characterized by its trifluoromethyl group and piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)phenol and tert-butyl piperidine-1-carboxylate as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and reduce by-products. Process intensification techniques, such as microwave-assisted synthesis, can also be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidone derivatives.
Reduction: Trifluoromethylamine derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: It is used in the production of materials with enhanced chemical and physical properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective biological activity.
Comparison with Similar Compounds
Tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar structure but with a different functional group.
Tert-Butyl 4-(4-(trifluoromethyl)phenoxy)picolinate: Similar trifluoromethyl group but different core structure.
Uniqueness: The presence of the piperidine ring and the trifluoromethyl group in tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate provides unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-14(9-11-21)23-13-6-4-12(5-7-13)17(18,19)20/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDIGZAKUAGTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622056 | |
Record name | tert-Butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287952-08-3 | |
Record name | tert-Butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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